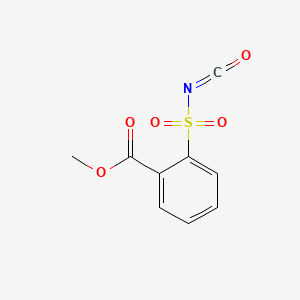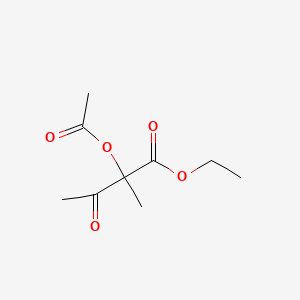
Benzoic acid, 2-(isocyanatosulfonyl)-, methyl ester
Übersicht
Beschreibung
Benzoic acid, 2-(isocyanatosulfonyl)-, methyl ester , commonly referred to as TosMIC , is a chemical compound with the molecular formula C9H7NO5S . It belongs to the class of organic compounds known as benzoic acids and derivatives . TosMIC is characterized by its unique functional groups, including an isocyanate , a sulfonyl , and an ester group. These structural features make it a versatile reagent in organic synthesis.
Synthesis Analysis
The synthesis of TosMIC involves several steps, typically starting from readily available precursors. One common method is the reaction of benzoic acid with chlorosulfonyl isocyanate (ClSO2NCO) in the presence of a base. The resulting TosMIC can be isolated as a white crystalline solid.
Molecular Structure Analysis
TosMIC’s molecular structure consists of a benzene ring (benzoyl group) attached to an isocyanate group and a methyl ester group. The isocyanatosulfonyl moiety imparts reactivity, allowing TosMIC to participate in various chemical transformations.
Chemical Reactions Analysis
TosMIC serves as a powerful reagent in organic synthesis. Some notable reactions include:
TosMIC Insertion : TosMIC undergoes nucleophilic attack by various nucleophiles (such as amines, alcohols, or carbanions) at the isocyanate carbon. This results in the formation of new C–C or C–N bonds.
TosMIC Cyclization : By reacting with nucleophiles bearing acidic protons, TosMIC can form cyclic compounds. For instance, cyclization with an enolate generates β-lactams.
TosMIC Amidation : TosMIC reacts with amines to yield amides, making it useful for amide bond formation.
Physical And Chemical Properties Analysis
- Melting Point : TosMIC typically melts around 100–110°C .
- Solubility : It is soluble in common organic solvents like dichloromethane, acetone, and ethyl acetate.
- Stability : TosMIC is sensitive to moisture and should be handled under anhydrous conditions.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Studies on the synthesis and properties of benzoic acid derivatives, including esters, highlight innovative methods for creating these compounds and exploring their chemical behavior. For example, the synthesis of aromatic polyamides with low polydispersities demonstrates the potential for developing new materials and chemical intermediates from benzoic acid derivatives (Sugi et al., 2005).
Biological Activities
- Research on the biological activity of benzoic acid derivatives includes investigations into their antibacterial properties, demonstrating the potential for these compounds to serve as active ingredients in antimicrobial formulations. For instance, a study on the tyrosinase inhibitory effect of benzoic acid derivatives highlights their potential in addressing hyperpigmentation and related skin conditions (Khan et al., 2010).
Environmental and Industrial Applications
- Benzoic acid derivatives, including esters, are also significant in environmental and industrial contexts, such as their use in plasticizers and solvents. Research on new generation plasticizers, for example, explores the replacement of traditional phthalate esters with benzoic acid derivatives to reduce toxic effects and improve polymer flexibility (Dziwiński et al., 2017).
Analytical Methods
- The development of analytical methods for detecting benzoic acid and its derivatives in consumer products, such as soft drinks, by techniques like gas chromatography, showcases the relevance of these compounds in food safety and regulatory compliance (Pan et al., 2005).
Safety And Hazards
- Toxicity : TosMIC is toxic if ingested, inhaled, or absorbed through the skin.
- Irritant : It can cause skin and eye irritation.
- Handling Precautions : Use appropriate protective equipment (gloves, goggles) and work in a well-ventilated area.
Zukünftige Richtungen
Research on TosMIC continues to explore its applications in synthetic methodologies, drug discovery, and material science. Further investigations into its reactivity, stability, and novel reactions are essential for expanding its utility.
Eigenschaften
IUPAC Name |
methyl 2-isocyanatosulfonylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO5S/c1-15-9(12)7-4-2-3-5-8(7)16(13,14)10-6-11/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVQWYKPSNHGIDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1S(=O)(=O)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3073630 | |
| Record name | Benzoic acid, 2-(isocyanatosulfonyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3073630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Benzoic acid, 2-(isocyanatosulfonyl)-, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Benzoic acid, 2-(isocyanatosulfonyl)-, methyl ester | |
CAS RN |
74222-95-0 | |
| Record name | Benzoic acid, 2-(isocyanatosulfonyl)-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74222-95-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 2-(isocyanatosulfonyl)-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074222950 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 2-(isocyanatosulfonyl)-, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzoic acid, 2-(isocyanatosulfonyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3073630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2-(isocyanatosulphonyl)benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.687 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3'-chloro-6'-(cyclohexylamino)-](/img/structure/B1594597.png)

![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[(phenylamino)carbonyl]amino]-](/img/structure/B1594601.png)


![[1,1'-Biphenyl]-4-carboxylic acid, 4',4'''-azobis-](/img/structure/B1594610.png)


